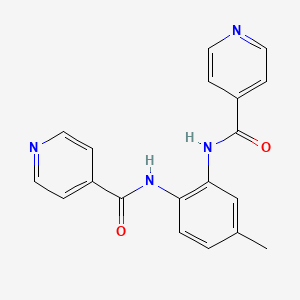
1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as DPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTT belongs to the family of triazinane thiones, which are known for their diverse biological activities.
科学的研究の応用
1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. In agriculture, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been used as a fungicide to control various plant diseases. In material science, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been used as a crosslinking agent for rubber and other polymers.
作用機序
The mechanism of action of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been proposed that 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione acts by inhibiting the activity of enzymes involved in various cellular processes. For example, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls. In addition, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects. For example, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. In addition, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the growth of various fungi and bacteria. However, the exact mechanism by which 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione exerts these effects is not fully understood.
実験室実験の利点と制限
One of the main advantages of using 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its potent biological activity. 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit potent antifungal, antibacterial, and anticancer activities, making it a valuable tool for studying various cellular processes. However, one of the limitations of using 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its potential toxicity. 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit cytotoxicity in some cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions that could be pursued in the study of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One area of interest is the development of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione-based drugs for the treatment of various diseases, such as cancer and fungal infections. Another area of interest is the development of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione-based materials for various applications, such as sensors and drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione and its potential toxicity, which could help to optimize its use in various applications.
Conclusion:
In conclusion, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, or 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione exhibits potent biological activity, including antifungal, antibacterial, and anticancer activities, making it a valuable tool for studying various cellular processes. However, further studies are needed to fully understand the mechanism of action of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione and its potential toxicity, which could help to optimize its use in various applications.
合成法
1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with 3-pyridinemethanamine in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. Other methods include the reaction of 2,4-dimethylphenyl isothiocyanate with pyridine-3-carboxaldehyde followed by treatment with hydrazine hydrate.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-13-5-6-16(14(2)8-13)21-12-20(11-19-17(21)22)10-15-4-3-7-18-9-15/h3-9H,10-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKLJCDOWJBYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CN(CNC2=S)CC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)


![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)



